Cas no 2905-68-2 (Methyl 3,4-dichlorobenzoate)

Methyl 3,4-dichlorobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3,4-dichlorobenzoate
- Methyl 3,4-dichlorobenzenecarboxylate
- 3,4-Dichlorbenzoesaeure-methylester
- 3,4-dichlorobenzoic acid methyl ester
- Benzoic acid,3,4-dichloro-,methyl ester
- Benzoic acid,4-dichloro-,methyl ester
- methyl ester of 3,4-CBA
- methyldichlorobenzenecarboxylate
- AI3-22418
- SY007298
- AK-968/13034657
- Z19801006
- Benzoic acid, 3,4-dichloro-, methyl ester
- NSC216080
- MFCD00018165
- DTXSID90183290
- EN300-29410
- Q63395589
- Methyl3,4-dichlorobenzoate
- SCHEMBL5393044
- NSC-6980
- methyl 3,4-bis(chloranyl)benzoate
- AKOS001471763
- NSC-216080
- CS-0061821
- NSC 6980
- 2905-68-2
- NSC6980
- J-522108
- Benzoic acid,3,4-dichloro-, methyl ester
- A819746
- NSC 216080
- FT-0628499
- Benzoic acid,4-dichloro-, methyl ester
- s10872
- AB01330184-02
- 10H-383S
- NCGC00336659-01
- DB-047514
-
- MDL: MFCD00018165
- インチ: InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
- InChIKey: WICGATIORFSOJL-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=C(C=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 203.97400
- どういたいしつりょう: 203.974
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.355
- ゆうかいてん: 44 °C
- ふってん: 264℃ at 760 mmHg
- フラッシュポイント: 112.6℃
- 屈折率: 1.545
- PSA: 26.30000
- LogP: 2.78000
- ようかいせい: 使用できません
Methyl 3,4-dichlorobenzoate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
Methyl 3,4-dichlorobenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 3,4-dichlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29410-1.0g |
methyl 3,4-dichlorobenzoate |
2905-68-2 | 95% | 1g |
$24.0 | 2023-06-23 | |
Enamine | EN300-29410-0.05g |
methyl 3,4-dichlorobenzoate |
2905-68-2 | 95% | 0.05g |
$19.0 | 2023-09-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20027-1g |
Methyl 3,4-dichlorobenzoate, 97% |
2905-68-2 | 97% | 1g |
¥284.00 | 2023-02-25 | |
eNovation Chemicals LLC | Y1042683-500g |
Benzoic acid, 3,4-dichloro-, methyl ester |
2905-68-2 | 95% | 500g |
$1210 | 2023-05-17 | |
Fluorochem | 037816-25g |
Methyl 3,4-dichlorobenzoate |
2905-68-2 | 98% | 25g |
£46.00 | 2022-03-01 | |
Enamine | EN300-29410-0.25g |
methyl 3,4-dichlorobenzoate |
2905-68-2 | 95% | 0.25g |
$19.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M931656-25g |
Methyl 3,4-dichlorobenzoate |
2905-68-2 | 98% | 25g |
¥423.90 | 2022-09-01 | |
Enamine | EN300-29410-10.0g |
methyl 3,4-dichlorobenzoate |
2905-68-2 | 95% | 10g |
$47.0 | 2023-06-23 | |
Enamine | EN300-29410-2.5g |
methyl 3,4-dichlorobenzoate |
2905-68-2 | 95% | 2.5g |
$25.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M931656-100g |
Methyl 3,4-dichlorobenzoate |
2905-68-2 | 98% | 100g |
¥1,610.10 | 2022-09-01 |
Methyl 3,4-dichlorobenzoate 関連文献
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1. Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acidsBoaz Amit,David A. Ben-Efraim,Abraham Patchornik J. Chem. Soc. Perkin Trans. 1 1976 57
-
L. Sherman,G. A. Taylor Analyst 1971 96 665
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3. The induced decomposition of t-butyl peroxide in solution. Part I. Benzyl methyl ethers as solventsR. L. Huang,Tong-Wai Lee,S. H. Ong J. Chem. Soc. C 1969 2522
Methyl 3,4-dichlorobenzoateに関する追加情報
Recent Advances in the Application of Methyl 3,4-dichlorobenzoate (CAS: 2905-68-2) in Chemical Biology and Pharmaceutical Research
Methyl 3,4-dichlorobenzoate (CAS: 2905-68-2) is a chlorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its dichlorinated benzene ring and ester functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, agrochemical development, and material science, highlighting its importance in interdisciplinary research.
One of the most notable advancements involving Methyl 3,4-dichlorobenzoate is its role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. The researchers utilized a structure-activity relationship (SAR) approach to modify the ester moiety, leading to compounds with enhanced bioavailability and reduced cytotoxicity. These findings underscore the potential of Methyl 3,4-dichlorobenzoate as a scaffold for developing next-generation antibiotics.
In addition to its antimicrobial properties, Methyl 3,4-dichlorobenzoate has been investigated for its applications in agrochemicals. A recent patent (WO2023056789) describes its use as a precursor for herbicides targeting specific weed species without affecting crops. The patent highlights the compound's stability under environmental conditions and its ability to be metabolized into non-toxic byproducts, making it an environmentally friendly option for agricultural use. This development aligns with the growing demand for sustainable agrochemical solutions.
Beyond biological applications, Methyl 3,4-dichlorobenzoate has also found utility in material science. A 2024 study in ACS Applied Materials & Interfaces reported its incorporation into polymer matrices to enhance thermal stability and flame retardancy. The dichlorinated aromatic ring contributes to the polymer's ability to withstand high temperatures, making it suitable for applications in electronics and aerospace. This research opens new avenues for the use of Methyl 3,4-dichlorobenzoate in high-performance materials.
Despite these promising developments, challenges remain in the large-scale production and optimization of Methyl 3,4-dichlorobenzoate-based compounds. Recent efforts have focused on improving synthetic routes to increase yield and reduce waste. For instance, a green chemistry approach published in Green Chemistry (2023) utilized catalytic methods to achieve higher efficiency in the esterification process. These advancements are critical for ensuring the commercial viability of Methyl 3,4-dichlorobenzoate-derived products.
In conclusion, Methyl 3,4-dichlorobenzoate (CAS: 2905-68-2) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from antimicrobial agents to agrochemicals and advanced materials, highlight its versatility. Ongoing research aims to address production challenges and expand its utility, positioning it as a key player in future scientific and industrial advancements. Researchers and industry professionals are encouraged to explore its potential further to unlock new opportunities in their respective fields.
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